molecular formula C27H34N2O2 B11326939 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11326939
M. Wt: 418.6 g/mol
InChI Key: KWFFYUGFQMTJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a benzofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors

    Synthesis of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with azepane in the presence of a base.

    Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)ethyl methacrylate: A compound with a similar azepane ring structure but different functional groups.

    2-(1-Azepanyl)ethanol: Another compound with an azepane ring, used in different chemical contexts.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of structural features, including the benzofuran core, azepane ring, and carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H34N2O2/c1-18-9-11-22(12-10-18)24(29-13-7-5-6-8-14-29)17-28-27(30)26-21(4)23-15-19(2)20(3)16-25(23)31-26/h9-12,15-16,24H,5-8,13-14,17H2,1-4H3,(H,28,30)

InChI Key

KWFFYUGFQMTJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C)N4CCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.